1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Overview
Description
1-(Pyrazin-2-YL)cyclopropanecarbonitrile is an organic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . It features a cyclopropane ring attached to a pyrazine ring, with a nitrile group (-CN) attached to the cyclopropane ring. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of 1-(Pyrazin-2-YL)cyclopropanecarbonitrile typically involves the reaction of pyrazine derivatives with cyclopropane derivatives under specific conditions. One common method includes the use of a base to deprotonate the pyrazine derivative, followed by nucleophilic substitution with a cyclopropane derivative containing a leaving group . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
Chemical Reactions Analysis
1-(Pyrazin-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrazin-2-YL)cyclopropanecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
1-(Pyrazin-2-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(Pyridin-2-YL)cyclopropanecarbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyrimidin-2-YL)cyclopropanecarbonitrile: Contains a pyrimidine ring instead of a pyrazine ring.
1-(Pyrazin-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of a pyrazine ring and a cyclopropane ring with a nitrile group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyrazin-2-ylcyclopropane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-8(1-2-8)7-5-10-3-4-11-7/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBMNUXYRRTFGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729244 | |
Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159734-50-5 | |
Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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